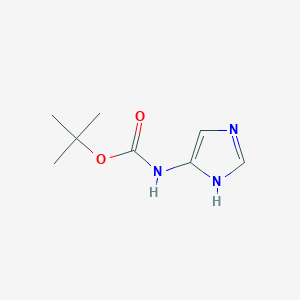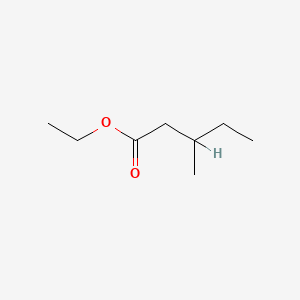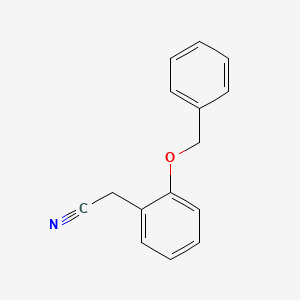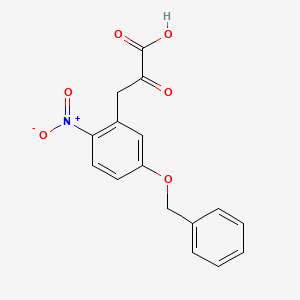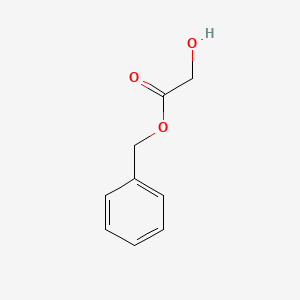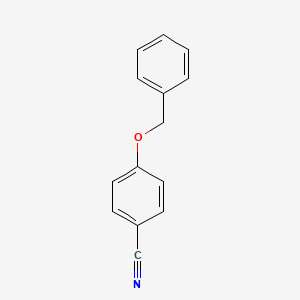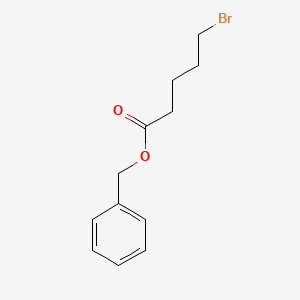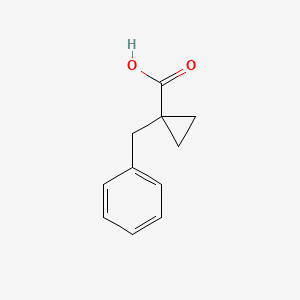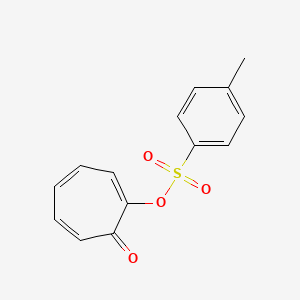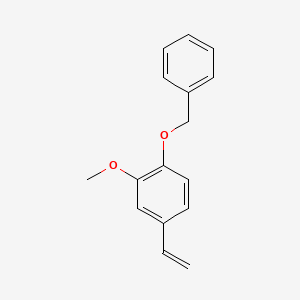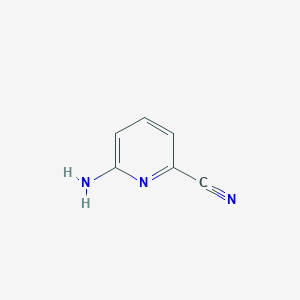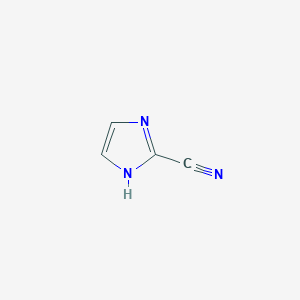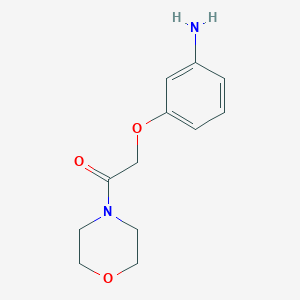
2-(3-Aminophenoxy)-1-morpholinoethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of polyester imides involves reactions from 2,2-bis(4-hydroxyphenyl) propanedibenzoate-3,3 ʹ,4,4 ʹ-tetracarboxylic acid anhydride (ESDA) and various diamines . Another approach is the introduction of alicyclic moieties into the PAAs .Molecular Structure Analysis
The molecular structure of related compounds like “(2S)-2-(3-aminophenoxy)-2-phenylacetic acid” contains a total of 32 bond(s). There are 19 non-H bond(s), 13 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 primary amine(s) (aromatic), 1 hydroxyl group(s), and 1 ether(s) (aromatic) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds are complex. For instance, the preparation of a self-catalyzed amino-epoxy phthalonitrile resin involves a two-step method of first reacting amino and epoxy groups, and then reacting two nitrile groups . Another example is the synthesis of tri-aryl ether epoxy resin isomers, which involves varying aromatic substitution and crosslink density .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds vary. For instance, “3-(3-AMINOPHENOXY)ANILINE” has a melting point of 37 °C, a boiling point of 315 °C, and a density of 1.216±0.06 g/cm3 . Another compound, “1,3-Bis(3-aminophenoxy)benzene”, has a melting point of 108°C, a boiling point of 479.9±30.0 °C (Predicted), and a density of 1.243 .Aplicaciones Científicas De Investigación
1. Polyimide in Electronics
- Application Summary : Polyimides are used as dielectrics and insulating materials in electronics and electrical engineering applications. They are appreciated for their excellent physical properties and ease of coating process .
- Methods of Application : Polyimides are used in various ways, from substrates to thin coatings, for different purposes in electronics and high voltage applications .
- Results or Outcomes : Polyimides have shown high thermal stability, high glass transition temperature, low dielectric constant, and overall very good electrical insulation properties .
2. Synthesis of Polyimide Fibers
- Application Summary : A series of co-polyimide (PI) fibers containing phenylphosphine oxide (PPO) group were synthesized by incorporating the bis(4-aminophenoxy) phenyl phosphine oxide (DAPOPPO) monomer into the PI molecular chain .
- Methods of Application : The fibers were synthesized by dry-jet wet spinning. The effects of DAPOPPO molar content on the atomic oxygen (AO) resistance of the fibers were investigated systematically .
- Results or Outcomes : The PI fiber containing 40% DAPOPPO showed lower mass loss compared to those containing 0% and 20% DAPOPPO. With the DAPOPPO content increasing from 0% to 40%, the retentions of tensile strength and initial modulus for the fibers exhibited obvious growth .
Safety And Hazards
The safety and hazards of related compounds are documented in their respective safety data sheets. For instance, “3-(3-AMINOPHENOXY)ANILINE” is classified as Acute toxicity, Oral (Category 4), H302 according to the GHS Classification in accordance with 29 CFR 1910 (OSHA HCS) .
Relevant Papers There are several relevant papers that discuss related compounds. For instance, a paper titled “A Positive-Type Alkaline-Developable Photosensitive Polyimide…” discusses the use of related compounds in the synthesis of polyimide films . Another paper titled “Synthesis and AO Resistant Properties of Novel Polyimide…” discusses the synthesis of co-polyimide (PI) fibers containing phenylphosphine oxide (PPO) group .
Propiedades
IUPAC Name |
2-(3-aminophenoxy)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c13-10-2-1-3-11(8-10)17-9-12(15)14-4-6-16-7-5-14/h1-3,8H,4-7,9,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKMJEPQICGMPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC2=CC=CC(=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351903 |
Source


|
| Record name | 2-(3-aminophenoxy)-1-morpholin-4-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminophenoxy)-1-morpholinoethanone | |
CAS RN |
184944-87-4 |
Source


|
| Record name | 2-(3-aminophenoxy)-1-morpholin-4-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

